molecular formula C11H21N3 B13061481 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13061481
M. Wt: 195.30 g/mol
InChI Key: FYAPPZZCOIECFM-UHFFFAOYSA-N
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Description

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine can be achieved through a multi-step process. One efficient method involves a solvent-free condensation/reduction reaction sequence. This process starts with the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and an appropriate aldehyde, followed by a reduction step to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-6-7-8-9(11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3

InChI Key

FYAPPZZCOIECFM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C(C)(C)C)C)N

Origin of Product

United States

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